N-Boc-3-(hydroxymethyl)-7-methoxyindole
Overview
Description
N-Boc-3-(hydroxymethyl)-7-methoxyindole: is a chemical compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom, a hydroxymethyl group at the third position, and a methoxy group at the seventh position of the indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of bis(tricyclohexylphosphine)benzylidine ruthenium dichloride as a catalyst in a ring-closing metathesis reaction . The reaction is carried out in dry dichloromethane under a nitrogen atmosphere, followed by purification steps such as washing with deionized water and drying with magnesium sulfate .
Industrial Production Methods: Industrial production of N-Boc-3-(hydroxymethyl)-7-methoxyindole may involve large-scale ring-closing metathesis reactions using ruthenium-based catalysts. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, solvent, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions: N-Boc-3-(hydroxymethyl)-7-methoxyindole can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Trifluoroacetic acid, oxalyl chloride in methanol.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Formyl or carboxyl derivatives.
Reduction: Deprotected indole derivatives.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
N-Boc-3-(hydroxymethyl)-7-methoxyindole has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of fine chemicals and advanced materials
Mechanism of Action
The mechanism of action of N-Boc-3-(hydroxymethyl)-7-methoxyindole involves its interaction with specific molecular targets and pathways. The Boc protecting group provides stability to the compound, allowing it to undergo various chemical transformations without degradation. The hydroxymethyl and methoxy groups contribute to the compound’s reactivity and potential biological activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-Boc-3-pyrroline: Another Boc-protected compound with a similar structure but different functional groups.
N-Boc-3-(hydroxymethyl)piperidine: A piperidine derivative with a hydroxymethyl group and Boc protection.
N-Boc-3-(hydroxymethyl)-7-methoxyindole: Unique due to the presence of both hydroxymethyl and methoxy groups on the indole ring.
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the Boc protecting group enhances its stability, making it a valuable intermediate in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
tert-butyl 3-(hydroxymethyl)-7-methoxyindole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-15(2,3)20-14(18)16-8-10(9-17)11-6-5-7-12(19-4)13(11)16/h5-8,17H,9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOBFKFHYNKBQCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C(=CC=C2)OC)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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